(S)-3,3-Dimethylbutane-1,2,4-triol
Description
(S)-3,3-Dimethylbutane-1,2,4-triol is a branched polyol with the molecular formula C₆H₁₄O₃ and an average molecular mass of 134.18 g/mol . Its structure features hydroxyl groups at positions 1, 2, and 4, and two methyl groups at position 3, creating a stereocenter at carbon 2 (S-configuration). Key properties include:
Properties
Molecular Formula |
C6H14O3 |
|---|---|
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2S)-3,3-dimethylbutane-1,2,4-triol |
InChI |
InChI=1S/C6H14O3/c1-6(2,4-8)5(9)3-7/h5,7-9H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
SJTKQIPAACOOGS-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(CO)[C@@H](CO)O |
Canonical SMILES |
CC(C)(CO)C(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
(S)-3-(Hydroxymethyl)Butane-1,2,4-Triol
Structural Differences :
- Substituent : A hydroxymethyl (-CH₂OH) group replaces the two methyl groups at position 3.
- Molecular Formula : C₅H₁₂O₄ (vs. C₆H₁₄O₃ for the target compound).
Synthesis : Derived from D-isoascorbic acid via regioselective epoxide opening, highlighting its utility as a synthon for N-homoceramides .
| Property | (S)-3,3-Dimethylbutane-1,2,4-Triol | (S)-3-(Hydroxymethyl)Butane-1,2,4-Triol |
|---|---|---|
| Molecular Formula | C₆H₁₄O₃ | C₅H₁₂O₄ |
| Molecular Mass (g/mol) | 134.18 | 136.14 (estimated) |
| Key Substituent | 3,3-Dimethyl | 3-Hydroxymethyl |
| Applications | Industrial synthesis, surfactants | Lipid analogs, pharmaceuticals |
1,2,4-Butanetriol
Structural Differences :
- Branches : Lacks methyl groups, resulting in a linear triol structure.
- Molecular Formula : C₄H₁₀O₃ (simpler backbone).
Properties :
- Lower molecular weight (106.12 g/mol ) and higher hydrophilicity due to reduced branching.
- Used as a humectant and lubricant additive, contrasting with the dimethyl variant’s enhanced hydrophobicity .
| Property | This compound | 1,2,4-Butanetriol |
|---|---|---|
| Molecular Formula | C₆H₁₄O₃ | C₄H₁₀O₃ |
| Molecular Mass (g/mol) | 134.18 | 106.12 |
| Branching | 3,3-Dimethyl | Linear |
| Applications | Surfactants, polymers | Lubricants, humectants |
Branched Alkanes (e.g., 2,2-Dimethylbutane)
Functional Differences :
Relevance :
- Branching in alkanes improves thermal stability, analogous to how branching in triols may enhance steric protection of hydroxyl groups.
| Property | This compound | 2,2-Dimethylbutane |
|---|---|---|
| Functional Groups | 3 hydroxyls | None |
| Polarity | Polar | Non-polar |
| Applications | Chemical synthesis | Fuel additives |
Natural Ceramides (e.g., Neritinaceramides)
Structural Context :
Functional Role :
- Triol regions in ceramides mediate hydrogen bonding in cell membranes, whereas synthetic triols like this compound serve as building blocks for lipid analogs .
Key Research Findings
- Stereochemical Impact : The (S)-configuration at carbon 2 in the target compound enhances enantioselectivity in synthesis, unlike racemic mixtures .
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